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molecular formula C8H3NO5 B026980 3-Nitrophthalic anhydride CAS No. 641-70-3

3-Nitrophthalic anhydride

Cat. No. B026980
M. Wt: 193.11 g/mol
InChI Key: ROFZMKDROVBLNY-UHFFFAOYSA-N
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Patent
US07994160B2

Procedure details

A solution of 474.8 g (2.25 mol) of 3-nitrophthalic acid in 450 ml of acetic anhydride was stirred under reflux for 1 h. The solution was slowly cooled to 80° C. Then 1000 ml of methyl-tert-butyl ether (MTBE) were added expeditiously and the solution was cooled to 15° C. The resulting solid was isolated, washed with MTBE and dried in a vacuum oven at 40° C. Yield: 88.8%
Quantity
474.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]=1[C:13]([OH:15])=[O:14])([O-:3])=[O:2].COC(C)(C)C>C(OC(=O)C)(=O)C>[N+:1]([C:4]1[C:5]2[C:13](=[O:14])[O:15][C:7](=[O:9])[C:6]=2[CH:10]=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
474.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 15° C
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=CC=2C(OC(C21)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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